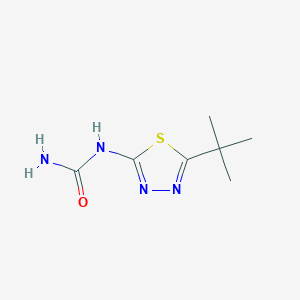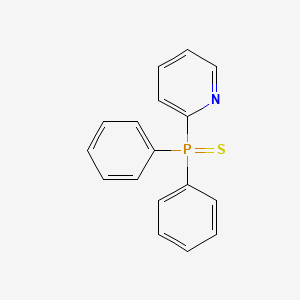
Pyridine, 2-(diphenylphosphinothioyl)-
説明
Synthesis Analysis
“Diphenyl-2-pyridylphosphine” is prepared from 2-lithiopyridine with chlorodiphenylphosphine . It is an integral ligand in the Pd (II) catalyzed carbonylation of alkynes . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center .
Chemical Reactions Analysis
Pyridine derivatives are known to be ion channel modulators and change the action potential by changing voltage-gated potassium, sodium, and calcium ion channel activity . They are also known to be involved in various redox reaction mechanisms .
作用機序
Target of Action
Pyridine, 2-(diphenylphosphinothioyl)-, is an organophosphorus compound that has been used in the synthesis of various compounds . It is a widely used mono-pyridylphosphine ligand Similar compounds, such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes, have been found to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Mode of Action
It is known that this compound can act as a ligand in transition metal complexes used for catalysis . It can bind transition metals as monodentate or bidentate ligands . In the case of bidentate ligands, one of the ligands is protonated and transfers protons to the metal to be used in catalysis .
Biochemical Pathways
Similar compounds have been found to affect multiple mechanisms underlying the antitumor effect .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Similar compounds have been found to show cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .
Safety and Hazards
生化学分析
Biochemical Properties
Pyridine, 2-(diphenylphosphinothioyl)- plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence the activity of metalloenzymes. For instance, it has been observed to interact with enzymes such as cytochrome P450, affecting their catalytic activity. The nature of these interactions often involves coordination bonds between the phosphinothioyl group and the metal ions present in the active sites of these enzymes .
Cellular Effects
The effects of Pyridine, 2-(diphenylphosphinothioyl)- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, Pyridine, 2-(diphenylphosphinothioyl)- has been found to impact mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism .
Molecular Mechanism
At the molecular level, Pyridine, 2-(diphenylphosphinothioyl)- exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, Pyridine, 2-(diphenylphosphinothioyl)- can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of Pyridine, 2-(diphenylphosphinothioyl)- in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that Pyridine, 2-(diphenylphosphinothioyl)- can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pyridine, 2-(diphenylphosphinothioyl)- vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. At high doses, Pyridine, 2-(diphenylphosphinothioyl)- can cause adverse effects such as liver and kidney damage, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Pyridine, 2-(diphenylphosphinothioyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, Pyridine, 2-(diphenylphosphinothioyl)- can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of Pyridine, 2-(diphenylphosphinothioyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters. Once inside the cell, Pyridine, 2-(diphenylphosphinothioyl)- can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Pyridine, 2-(diphenylphosphinothioyl)- is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of Pyridine, 2-(diphenylphosphinothioyl)- to specific organelles is often mediated by targeting signals and post-translational modifications. For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins .
特性
IUPAC Name |
diphenyl-pyridin-2-yl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NPS/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYLMSARNAKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391172 | |
| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165612-55-5 | |
| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


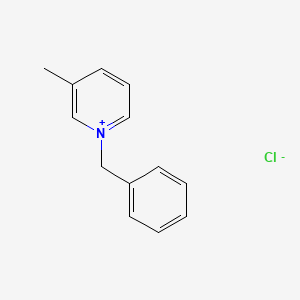
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B1652880.png)
![N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE](/img/structure/B1652881.png)
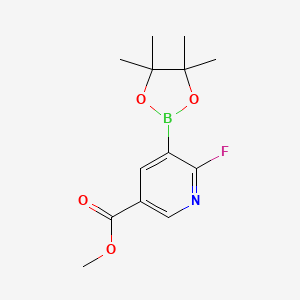
![2-[2-Aminoethoxy(hydroxy)phosphoryl]oxyacetic acid](/img/structure/B1652883.png)
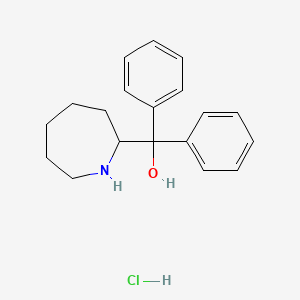
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)

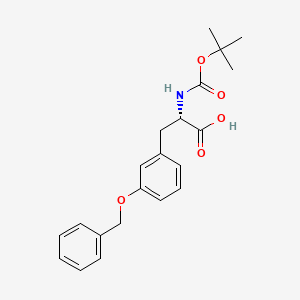
![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)
